molecular formula C10H13F2N B2466389 (2S)-2-[3-(Difluoromethyl)phenyl]propan-1-amine CAS No. 2248187-41-7

(2S)-2-[3-(Difluoromethyl)phenyl]propan-1-amine

Cat. No.: B2466389
CAS No.: 2248187-41-7
M. Wt: 185.218
InChI Key: OERVHJYTEOGCAI-SSDOTTSWSA-N
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Description

(2S)-2-[3-(Difluoromethyl)phenyl]propan-1-amine is a chiral amine compound characterized by the presence of a difluoromethyl group attached to a phenyl ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[3-(Difluoromethyl)phenyl]propan-1-amine typically involves the introduction of the difluoromethyl group onto a phenyl ring followed by the formation of the chiral amine. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto a phenyl ring. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize metal-based catalysts to transfer the CF2H group to the phenyl ring in a controlled and efficient manner . The chiral amine is then formed through subsequent reactions, often involving chiral catalysts to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[3-(Difluoromethyl)phenyl]propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amine derivatives .

Scientific Research Applications

(2S)-2-[3-(Difluoromethyl)phenyl]propan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-[3-(Difluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its pharmacological effects . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    (2S)-2-[3-(Methyl)phenyl]propan-1-amine: Lacks the fluorine atoms, resulting in different chemical properties.

Uniqueness

The presence of the difluoromethyl group in (2S)-2-[3-(Difluoromethyl)phenyl]propan-1-amine imparts unique chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it distinct from its analogs .

Properties

IUPAC Name

(2S)-2-[3-(difluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-7(6-13)8-3-2-4-9(5-8)10(11)12/h2-5,7,10H,6,13H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERVHJYTEOGCAI-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC(=CC=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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